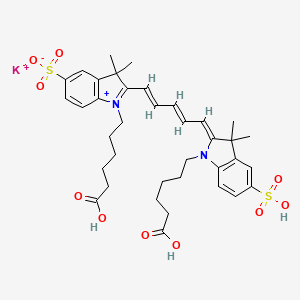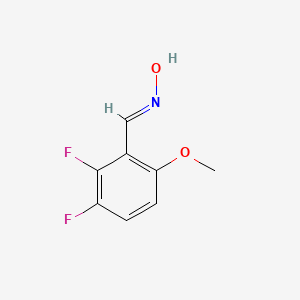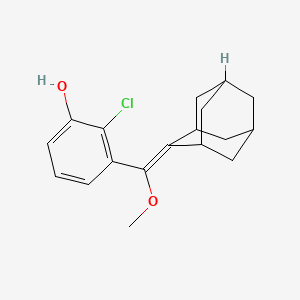
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an ethanone group at the 1-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their versatile chemical properties.
Métodos De Preparación
The synthesis of 1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 3-benzyloxypyridine followed by the introduction of the ethanone group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 5-position .
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparación Con Compuestos Similares
1-(3-(Benzyloxy)-5-bromopyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-5-chloropyridin-2-yl)ethan-1-one: This compound has a chlorine atom instead of a bromine atom at the 5-position. The presence of chlorine may affect its reactivity and biological activity.
1-(3-(Benzyloxy)-5-fluoropyridin-2-yl)ethan-1-one: The fluorine atom at the 5-position can influence the compound’s electronic properties and interactions with molecular targets.
1-(3-(Benzyloxy)-5-iodopyridin-2-yl)ethan-1-one: The iodine atom at the 5-position may enhance the compound’s reactivity in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H12BrNO2 |
|---|---|
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
1-(5-bromo-3-phenylmethoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C14H12BrNO2/c1-10(17)14-13(7-12(15)8-16-14)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
PWHMMVBDZUWNFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)





